molecular formula C19H23FN2O3 B4632382 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine

1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine

Cat. No. B4632382
M. Wt: 346.4 g/mol
InChI Key: YDZLVJHGORDLGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step chemical processes, starting from simpler compounds and incorporating various functional groups through reactions like condensation, cyclization, and protection-deprotection strategies. For example, the synthesis of oligoribonucleotides with selected 2'-O-methylation showcases a detailed approach involving phenoxyacetyl protection for exocyclic amino groups, demonstrating the complexity and precision required in synthesizing such molecules (Beijer et al., 1990).

Molecular Structure Analysis

Detailed molecular structure analysis, including NMR, UV-Visible, and vibrational spectroscopic studies, along with HOMO, LUMO analysis using DFT methods, provides insights into the electronic, vibrational, and geometric aspects of complex molecules. For instance, the molecular structure, NMR, and vibrational spectroscopic analysis of similar compounds reveal the intricate details of molecular geometry and electronic properties, highlighting the importance of theoretical and experimental methods in understanding such molecules (Alphonsa et al., 2016).

Chemical Reactions and Properties

The chemical behavior of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as rearrangements, substitutions, and cyclizations play critical roles in the chemical transformations of these molecules. Research on rearrangements and substitutions in related compounds showcases the diverse chemical reactions these molecules can undergo, leading to the formation of various derivatives with potential biological and chemical applications (Strah et al., 1996).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. X-ray powder diffraction data, for example, provides essential information on the crystalline nature and stability of these compounds, which is vital for their application in various fields (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the ability to undergo specific reactions, define the utility of these molecules in chemical synthesis, pharmaceuticals, and material science. Studies on the synthesis and antimicrobial activity of isoxazole derivatives illustrate the application of such molecules in developing new chemical entities with potential biological activity (Kumar et al., 2019).

Scientific Research Applications

Synthesis and Applications in Oligoribonucleotide Research

This compound has been utilized in the synthesis of oligoribonucleotides with selected 2'-O-methylation, as described by Beijer et al. (1990). The study highlights its role in the synthesis of base-protected oligoribonucleotides, which are significant for RNA biochemistry studies (Beijer et al., 1990).

Cytotoxicity Studies and Anticancer Potential

Parthiban et al. (2011) synthesized a series of compounds, including variants of this compound, to evaluate their cytotoxicity against HeLa cells. This research is pivotal for understanding the anticancer potential of these compounds (Parthiban et al., 2011).

Potential in Antipsychotic Drug Development

Wise et al. (1987) investigated similar compounds for their antipsychotic-like profile in behavioral animal tests. This study is significant in exploring new avenues for antipsychotic drug development (Wise et al., 1987).

Agricultural Chemistry: Fungicidal and Insecticidal Activities

Zhao et al. (2008) explored the synthesis of pyrazoline derivatives, related to this compound, for fungicidal and insecticidal activities. This research contributes to the development of new agricultural chemicals (Zhao et al., 2008).

Antimicrobial and Antitubercular Activity

Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activity. This study highlights the potential of these compounds in combatting bacterial infections (Shingare et al., 2018).

Sigma Receptor Binding and Neuropharmacological Potential

Berardi et al. (2001) conducted a study on derivatives of 3,3-dimethylpiperidine, similar in structure to the compound , revealing their affinity towards sigma receptors. This research is crucial for understanding the neuropharmacological applications of these compounds (Berardi et al., 2001).

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-13-7-14(2)10-22(9-13)19(23)12-24-11-17-8-18(25-21-17)15-3-5-16(20)6-4-15/h3-6,8,13-14H,7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVJHGORDLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)COCC2=NOC(=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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